(2Z)-N-Cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine
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Overview
Description
(2Z)-N-Cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine: is a chemical compound characterized by its unique structure, which includes a cyclohexyl group, a nitroso group, and an oxazolidin-2-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine typically involves the reaction of cyclohexylamine with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group. The reaction mixture is then purified using standard techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-Cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidin-2-imine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Cyclohexyl-oxazolidin-2-imine.
Substitution: Various substituted oxazolidin-2-imine derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N-Cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-Cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-Nitroso-1,3-oxazolidin-2-imine: Lacks the cyclohexyl group, making it less hydrophobic.
(2Z)-N-Cyclohexyl-3-nitroso-1,3-thiazolidin-2-imine: Contains a sulfur atom instead of oxygen, which can affect its reactivity and biological activity.
Uniqueness
(2Z)-N-Cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and proteins.
Properties
CAS No. |
76310-06-0 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-cyclohexyl-3-nitroso-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C9H15N3O2/c13-11-12-6-7-14-9(12)10-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
FIDZRSIGKNGNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2N(CCO2)N=O |
Origin of Product |
United States |
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